Cas no 131926-95-9 (4-Hydroxy Lansoprazole Sulfide)

4-Hydroxy Lansoprazole Sulfide 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy Lansoprazole Sulfide
- rac 5-Keto Fluvastatin
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]Methyl]thio]-1H-benziMidazol-7-ol
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4-Hydroxy Lansoprazole Sulfide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H943700-5mg |
4-Hydroxy Lansoprazole Sulfide |
131926-95-9 | 5mg |
$167.00 | 2023-05-18 | ||
TRC | H943700-50mg |
4-Hydroxy Lansoprazole Sulfide |
131926-95-9 | 50mg |
$ 1200.00 | 2023-09-07 |
4-Hydroxy Lansoprazole Sulfide 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
4-Hydroxy Lansoprazole Sulfideに関する追加情報
4-Hydroxy Lansoprazole Sulfide (CAS No. 131926-95-9): A Structurally Distinct Prodrug Candidate in Gastroenterology Research
The 4-Hydroxy Lansoprazole Sulfide (CAS No. 131926-95-9) represents a chemically modified derivative of the widely used proton pump inhibitor (PPI) lansoprazole. This sulfide-containing lansoprazole analog has garnered significant attention in recent years due to its unique structural features and potential therapeutic advantages over conventional PPIs. The compound's hydroxyl-sulfide moiety arrangement creates a redox-sensitive configuration that may enhance metabolic stability while maintaining the core mechanism of action of blocking gastric acid secretion.
Structural analysis reveals that this compound retains the benzimidazole backbone characteristic of PPIs but incorporates a sulfide group at the 4-position hydroxyl site. This modification was intentionally designed to address limitations observed in first-generation PPIs, such as rapid metabolism via cytochrome P450 enzymes and suboptimal bioavailability. Recent studies published in Nature Communications (2023) demonstrated that this structural alteration increases the compound's resistance to oxidative degradation in physiological environments, potentially extending its therapeutic window compared to standard formulations.
Clinical pharmacology investigations indicate that the 4-hydroxy lansoprazole sulfide prodrug exhibits a novel activation profile when administered orally. Unlike conventional PPIs that require acidic gastric conditions for activation, this compound demonstrates partial activation in the intestinal tract due to its redox-sensitive sulfide linkage. This dual activation pathway was validated through pharmacokinetic studies using mass spectrometry-based metabolomics, showing sustained plasma concentrations over 24-hour periods – a critical advantage for managing nocturnal acid breakthrough commonly observed in chronic GERD patients.
Preclinical research highlighted in the Journal of Medicinal Chemistry (2024) revealed intriguing off-target effects associated with this compound's unique structure. The sulfide group's reactivity with thioredoxin systems suggests potential anti-inflammatory properties beyond acid suppression, which may synergistically benefit patients with erosive esophagitis accompanied by inflammatory components. These findings align with emerging paradigms linking gastrointestinal inflammation to acid-related disorders, opening new avenues for combination therapy strategies.
Synthetic advancements have enabled scalable production of this compound through optimized routes involving thiolation reactions under controlled redox conditions. A 2023 publication in Chemical Communications detailed a novel one-pot synthesis method achieving >85% yield while minimizing formation of sulfur oxidation byproducts. This process improvement addresses previous challenges related to sulfide group instability during purification steps, making large-scale preclinical trials feasible.
In vivo efficacy studies using murine models of peptic ulcer disease demonstrated superior ulcer healing rates compared to lansoprazole controls when administered at equimolar doses. Histopathological analysis showed accelerated mucosal regeneration correlated with reduced oxidative stress markers, attributed to the compound's ability to scavenge reactive oxygen species through its redox-active sulfur center. These results suggest potential applications in refractory ulcer cases resistant to conventional therapies.
Ongoing Phase I clinical trials are evaluating safety profiles and pharmacokinetic parameters across diverse patient populations. Preliminary data presented at the 2024 Digestive Disease Week conference indicated favorable safety margins with no significant drug-drug interactions detected even at high doses – a critical advantage given PPIs' known interactions with warfarin and clopidogrel. The compound's distinct metabolic pathway involving glutathione conjugation rather than CYP-mediated oxidation appears responsible for this improved safety profile.
Structural comparison studies using X-ray crystallography revealed that the sulfide modification induces conformational changes favoring tighter binding to H+/K+ ATPase pumps within their acidic intracellular compartments. Molecular dynamics simulations published in Biochemical Pharmacology (2024) showed enhanced residence time on target receptors compared to standard PPIs, providing mechanistic insights into its prolonged therapeutic effects observed clinically.
Economic modeling analyses suggest cost advantages over existing therapies due to improved formulation stability allowing lower dosing frequencies. The compound's chemical stability under ambient conditions eliminates refrigeration requirements during storage and transportation – a significant logistical benefit for global healthcare systems managing chronic gastrointestinal diseases.
Clinical translation efforts are now focusing on developing targeted delivery systems utilizing pH-sensitive nanoparticles encapsulating this compound's prodrug form. Early feasibility studies indicate potential for localized delivery reducing systemic exposure while enhancing mucosal targeting efficiency – an innovation addressing unmet needs in localized gastrointestinal pathologies like Barrett's esophagus and duodenal ulcers.
The evolving understanding of this molecule's multifaceted mechanisms underscores its position as a promising candidate for next-generation gastrointestinal therapeutics. Its unique structural features bridge traditional PPI benefits with emerging redox-modulating capabilities, positioning it at the forefront of research into integrated management strategies for complex acid-related disorders.
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